molecular formula C7H12N2O B15228185 2-Amino-6-azaspiro[3.4]octan-7-one

2-Amino-6-azaspiro[3.4]octan-7-one

Cat. No.: B15228185
M. Wt: 140.18 g/mol
InChI Key: FFUAHMGHJOMGLT-UHFFFAOYSA-N
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Description

2-Amino-6-azaspiro[34]octan-7-one is a chemical compound with the molecular formula C7H13N2O It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings share a single atom

Preparation Methods

The synthesis of 2-Amino-6-azaspiro[3.4]octan-7-one can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

2-Amino-6-azaspiro[3.4]octan-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-6-azaspiro[3

Mechanism of Action

The mechanism of action of 2-Amino-6-azaspiro[3.4]octan-7-one involves its interaction with sigma-1 receptors. Sigma-1 receptors are known to modulate various cellular processes, including pain perception. By antagonizing these receptors, the compound can enhance the analgesic effects of mu-opioid receptor agonists like morphine, thereby reducing the required dosage and mitigating tolerance development .

Comparison with Similar Compounds

2-Amino-6-azaspiro[3.4]octan-7-one can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific sigma-1 receptor antagonistic activity, which distinguishes it from other spirocyclic compounds and highlights its potential in pain management research.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-amino-6-azaspiro[3.4]octan-7-one

InChI

InChI=1S/C7H12N2O/c8-5-1-7(2-5)3-6(10)9-4-7/h5H,1-4,8H2,(H,9,10)

InChI Key

FFUAHMGHJOMGLT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(=O)NC2)N

Origin of Product

United States

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